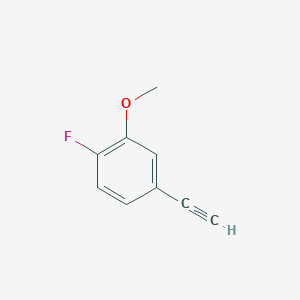
4-乙炔基-1-氟-2-甲氧基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluoro group, and a methoxy group attached to the benzene ring
科学研究应用
4-Ethynyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology: The compound can be used in the development of fluorescent probes and bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
作用机制
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
The mode of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma-bond with a target molecule and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (15015) suggests it may have favorable absorption and distribution characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could induce structural changes in target molecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1-fluoro-2-methoxybenzene. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other molecules, and the specific biological environment in which it is active .
生化分析
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 4-Ethynyl-1-fluoro-2-methoxybenzene may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is not well-defined. It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 4-Ethynyl-1-fluoro-2-methoxybenzene.
Metabolic Pathways
It is known that the major metabolic pathway of similar compounds involves microsomal hydroxylation of the C-H bond of the ethynyl moiety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxybenzene with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 4-Ethynyl-1-fluoro-2-methoxybenzene.
Industrial Production Methods: While specific industrial production methods for 4-Ethynyl-1-fluoro-2-methoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions: 4-Ethynyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluoro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, such as the formation of triazoles through azide-alkyne cycloaddition.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the ethynyl group and azides.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.
Triazoles: Products from azide-alkyne cycloaddition reactions.
相似化合物的比较
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 4-Ethynyl-1-fluoro-2-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the benzene ring and affect the compound’s behavior in various chemical reactions.
属性
IUPAC Name |
4-ethynyl-1-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILRMQALLZIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)
![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2359766.png)
![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2359772.png)
![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
![ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359783.png)
![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)
